![molecular formula C12H11N5 B2693046 N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2319783-52-1](/img/structure/B2693046.png)

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

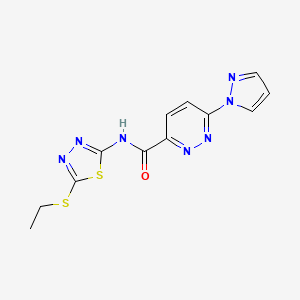

“N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine” is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicine and industry. It belongs to the class of organic compounds known as pyridinylpyrimidines .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids, forming 8H-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones . This represents a new heterocyclic system .Applications De Recherche Scientifique

Synthesis and Characterization

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine and its derivatives have been actively researched for their synthesis and structural characterization. A study detailed the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The study utilized various techniques, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, to determine the structure of synthesized compounds. These compounds showed potential biological activity against breast cancer and microbes, highlighting their significance in developing new therapeutic agents (Titi et al., 2020).

Optical and Electronic Properties

Research on trisheterocyclic systems with electron-donating amino groups, including derivatives of this compound, has provided insights into their structure-dependent and environment-responsive optical properties. These studies are essential for understanding the thermal, redox, UV–Vis absorption, and emission properties of these compounds, which are crucial for their application in electronic and photonic devices. The findings contribute to the development of more efficient emitters and materials with large Stokes shifts, relevant for optoelectronic applications (Palion-Gazda et al., 2019).

Antimalarial Potential

The antimalarial potential of novel quinoline-pyrazolopyridine derivatives, related to this compound, has been explored. These compounds were synthesized and tested in vitro against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum and in vivo for their suppressive effects on malaria in mice. This research provides a foundation for the development of new antimalarial drugs, addressing the need for effective treatments against drug-resistant malaria strains (Saini et al., 2016).

Mécanisme D'action

Target of Action

Related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .

Mode of Action

It’s known that the photophysical properties of related compounds can be tuned, and electron-donating groups at certain positions on the fused ring can improve both absorption and emission behaviors .

Biochemical Pathways

Related compounds in the pyrazolo[1,5-a]pyrimidines family have been used in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

Related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Action Environment

Related compounds in the pyrazolo[1,5-a]pyrimidines family have shown stability under exposure to extreme ph .

Propriétés

IUPAC Name |

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-9-3-2-4-11(15-9)16-12-10-5-6-14-17(10)8-7-13-12/h2-8H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBSUDFCJOEHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)

![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)

![7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2692968.png)

![{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2692969.png)

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)

![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)

![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2692983.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)